(E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the piperidine ring, the sulfonamide group, and the chlorophenyl group. The exact structure would depend on the specific arrangement and stereochemistry of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, while the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonamide group and the nonpolar chlorophenyl group might give the compound both hydrophilic and hydrophobic properties .Scientific Research Applications
Chlorophenols in Environmental Studies
Chlorophenols (CP) , closely related to the chlorophenyl moiety in the compound, have been extensively studied for their presence and effects in the environment. A review focusing on Chlorophenols in Municipal Solid Waste Incineration highlighted their role as precursors to dioxins in chemical and thermal processes, including their correlation with other pollutants and their formation pathways (Peng et al., 2016). This research is crucial for understanding the environmental impact of chlorophenyl compounds and their management in waste incineration processes.
Occupational Health Implications
The Potential Health Effects of Occupational Chlorinated Solvent Exposure review explores the adverse health outcomes associated with exposure to chlorinated solvents, including chlorophenyl compounds (Ruder, 2006). This research is significant for occupational health, providing insights into the necessary precautions and regulations to protect workers from potential toxic effects.
Endocrine Disruption Studies
Studies on DDT and DDE as endocrine disruptors offer insights into how chlorophenyl compounds can interact with hormone receptors and affect reproductive and immune systems (Burgos-Aceves et al., 2021). Understanding these mechanisms is crucial for assessing the risk of similar compounds on human and wildlife health.
Advanced Material Applications
Research on Ebrotidine , a compound with a complex structure including chlorophenyl groups, reveals its gastroprotective properties and mechanisms of action (Slomiany et al., 1997). Such studies can inspire the development of new pharmaceuticals or chemical agents with specific biological activities.
Environmental Degradation and Remediation
The Degradation of Chlorinated Phenols by Zero Valent Iron and Bimetals of Iron review provides insights into the environmental remediation strategies for chlorophenol pollutants (Gunawardana et al., 2011). This research highlights the potential for developing remediation technologies for compounds with chlorophenyl structures.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S/c1-3-19-11-8-16(9-12-19)18(2)22(20,21)13-10-14-4-6-15(17)7-5-14/h4-7,10,13,16H,3,8-9,11-12H2,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEJFUXMNKRDIN-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC(CC1)N(C)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethene-1-sulfonamide |
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